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Compound of Interest

Compound Name: 2-Methyloxetane

cat. No.: B110119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloxetane, a significant
heterocyclic compound. Given the increasing interest in oxetane-containing scaffolds in
medicinal chemistry, this document details the nomenclature, physicochemical properties,
synthesis, reactivity, and applications of 2-methyloxetane, serving as a valuable resource for
professionals in drug discovery and organic synthesis.

Nomenclature and Chemical Identifiers

2-Methyloxetane is a saturated four-membered heterocycle containing an oxygen atom. The
presence of a methyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-
enantiomers. The racemic mixture is commonly referred to as 2-methyloxetane.
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Identifier Value
IUPAC Name 2-methyloxetane[1]
CAS Number 2167-39-7 (for racemic mixture)[1]

75492-29-4 (for (S)-2-methyloxetane)

Molecular Formula

CaHsO[1]

Molecular Weight 72.11 g/mol [1]
1,3-Epoxybutane, 1,3-Butylene oxide, 1-
Synonyms ) )
Methyltrimethylene oxide[1]
inchi InChl=1S/C4H80/c1-4-2-3-5-4/h4H,2-
n
3H2,1H3[1]
SMILES CCi1CCO01[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of 2-methyloxetane are summarized below. This data is

essential for its handling, characterization, and use in synthetic protocols.

Property Value

Appearance Colorless liquid

Odor Sweetish, somewhat disagreeable
Boiling Point 54 °C[1]

Melting Point <-50 °C[1]

Density 0.815 g/cm?3[1]

Refractive Index

1.378[1]

Water Solubility

=10 g/100 g at 25 °C[1]

Vapor Pressure

218.0 mmHg[1]
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Spectroscopic Data:

Spectroscopy Data

'H NMR Spectral data for 2-methyloxetane has been
studied, providing insights into its structure.
Predicted chemical shifts are available in

13C NMR

various databases.

Characteristic peaks for C-O-C stretching are
IR Spectroscopy ed
expected.

M Spect . The molecular ion peak and fragmentation
ass Spectrometry _ -
pattern can be used for identification.

Synthesis of 2-Methyloxetane

The synthesis of oxetanes can be challenging due to the inherent ring strain of the four-
membered ring, which is approximately 25-26 kcal/mol.[2][3] Common synthetic strategies
include intramolecular cyclization of 1,3-diols and the Paterno-Biichi reaction.

A prevalent method for synthesizing 2-substituted oxetanes is the intramolecular Williamson
ether synthesis starting from a 1,3-diol.[4] This involves the selective functionalization of one
hydroxyl group into a good leaving group, followed by base-induced ring closure.
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Synthesis of 2-Methyloxetane via Intramolecular Cyclization

1,3-Butanediol

sCl, Pyridine

Monotosylated Intermediate

trong Base (e.g., NaH)

2-Methyloxetane

Click to download full resolution via product page
Synthesis of 2-Methyloxetane.

This protocol is adapted from established methods for the synthesis of chiral 2-methyloxetane.

[4]
Step 1: Monotosylation of (S)-1,3-Butanediol
e Dissolve (S)-1,3-butanediol (1 equivalent) in pyridine at O °C.

o Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the reaction
mixture.

« Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography
(TLC).

» Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
¢ Wash the organic layer with cold dilute HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude monotosylate.
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Step 2: Intramolecular Cyclization

Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF).

e Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the
solution at room temperature under an inert atmosphere.

» Heat the reaction mixture to reflux and stir for 12-18 hours.

o Cool the reaction to room temperature and quench carefully with water.

» Extract the product with diethyl ether.

e Wash the combined organic layers with brine, dry over anhydrous K2COs, and filter.
» Purify the crude product by distillation to obtain (S)-2-methyloxetane.

Reactivity and Key Reactions

The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under
both acidic and basic/nucleophilic conditions.[3] This reactivity is fundamental to its utility as a
synthetic building block.

Under Acidic Conditions: Ring-opening proceeds via a protonated oxetane intermediate. The
nucleophile then attacks the more substituted carbon atom (C2), following an Sn1l-like
mechanism.

Under Basic/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered
carbon atom (C4) in an Sn2 fashion.
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Regioselectivity of 2-Methyloxetane Ring-Opening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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